molecular formula C9H5ClFNO B8606601 7-Chloro-6-fluoro-isoquinoline 2-oxide CAS No. 923021-48-1

7-Chloro-6-fluoro-isoquinoline 2-oxide

Cat. No. B8606601
CAS RN: 923021-48-1
M. Wt: 197.59 g/mol
InChI Key: OQMBJKGORSBEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-fluoro-isoquinoline 2-oxide is a useful research compound. Its molecular formula is C9H5ClFNO and its molecular weight is 197.59 g/mol. The purity is usually 95%.
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properties

CAS RN

923021-48-1

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

7-chloro-6-fluoro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H5ClFNO/c10-8-3-7-5-12(13)2-1-6(7)4-9(8)11/h1-5H

InChI Key

OQMBJKGORSBEHX-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC2=CC(=C(C=C21)F)Cl)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 g of 7-chloro-6-fluoro-isoquinoline (prepared according to WO 2007/012422) were dissolved in dichloromethane and cooled to 5° C. 69.6 g of m-chloro-perbenzoic acid (70%) were added portionwise. The mixture was stirred at room temperature. When conversion was complete, the mixture was diluted with 1.5 L of dichloromethane and washed three times with saturated sodium bicarbonate solution. The organic layer was dried over sodium sulphate and evaporated to dryness to give 47.6 g of the desired product 9. Rt=0.98 min (Method 5). Detected mass: 198.1 (M+H+).
Quantity
50 g
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0 (± 1) mol
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69.6 g
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1.5 L
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

25 g (137.7 mmol) of 7-Chloro-6-fluoro-isoquinoline (3) were in dissolved in 500 ml of dichloromethane. At room temperature 50.9 g (206.5 mmol) of 3-Chloro-benzene-carboperoxoic acid (70%) were added and the mixture was stirred at room temperature until complete conversion is achieved. For workup, the precipitate was filtered off and washed with dichloromethane. The filtrate was washed twice with NaHCO3-solution. The layers were separated and the aqueous phase was extracted twice with dichloromethane. The organic phases were dried with MgSO4 and evaporated. The so obtained solid material (18.4 g) was used without further purification. Rt=0.87 min (Method C). Detected mass: 198.1/200.1 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

25 g (137.7 mmol) of 7-Chloro-6-fluoro-isoquinoline (56) were in dissolved in 500 ml of dichloromethane. At room temperature 50.9 g (206.5 mmol) of 3-chloro-peroxy benzoic acid (70%) were added and the mixture was stirred at room temperature until complete conversion was achieved. For workup, the precipitate was filtered off and washed with dichloromethane. The filtrate was washed twice with NaHCO3-solution. The layers were separated and the aqueous phase was extracted twice with dichloromethane. The organic phases were dried with MgSO4 and evaporated. The so obtained solid material (18.4 g) was used without further purification. Rt=0.87 min (Method C). Detected mass: 198.1/200.1 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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